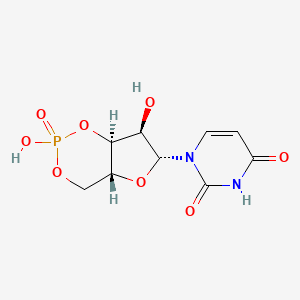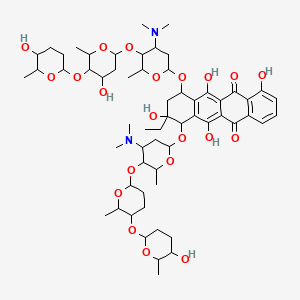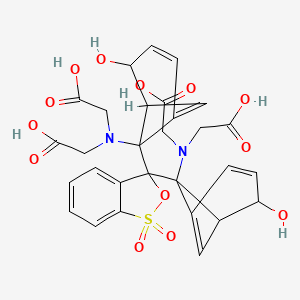![molecular formula C18H22N2O3S B1226576 N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide is a member of 1,3-oxazoles.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Diastereoselective Synthesis and X-Ray Crystallographic Studies In the field of chemistry, derivatives of N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide have been synthesized and their structures confirmed through various techniques including X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses. These findings contribute significantly to the understanding of the stereochemistry of these compounds (Bondock et al., 2014).
Applications in Medicinal Chemistry
Synthesis and Biological Evaluation of Anticancer Agents A study focused on synthesizing and evaluating the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, providing valuable insights into their potential as anticancer agents. The structural elucidation of these compounds was meticulously performed using advanced techniques. Among the compounds tested, one in particular showed high selectivity against human lung adenocarcinoma cells, marking a significant advancement in cancer treatment research (Evren et al., 2019).
Antioxidant and Cytotoxic Activities A new class of bis(oxazolyl/thiazolyl/imidazolyl)amidomethanesulfonyl acetamides was prepared and studied for their antioxidant activity and cytotoxic activity against lung adenocarcinoma cells. The research demonstrated the radical scavenging activity and cytotoxic potential of these compounds, contributing significantly to the field of medicinal chemistry (Reddy et al., 2014).
Antimicrobial Evaluation The synthesis and antimicrobial evaluation of novel imines and thiazolidinones have been a topic of research, focusing on compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These studies contribute significantly to understanding the antimicrobial properties of these compounds, offering potential applications in combating infections (Fuloria et al., 2009).
Chemical Synthesis and Molecular Docking
Stereoselective Synthesis and Molecular Docking The stereoselective synthesis of compounds utilizing cyclization of N-vinylic α-(methylthio)acetamides and their subsequent chemical transformations provide insights into the synthesis of complex molecules. These studies often involve molecular docking to understand the interaction of these synthesized compounds with biological targets, contributing to drug design and discovery (Saito et al., 2007).
Conventional versus Microwave Assisted Synthesis Comparative studies between conventional and microwave-assisted synthesis of compounds highlight the efficiency and time-saving aspects of modern synthetic methods. These methods are crucial in the rapid synthesis of compounds for biological testing, significantly contributing to the field of medicinal chemistry (Virk et al., 2018).
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-15-8-4-13(5-9-15)18-20-16(12(2)23-18)10-24-11-17(21)19-14-6-7-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3,(H,19,21) |
Clave InChI |
KJKRTEBDWADQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)




![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)